molecular formula C9H6N2O2 B11913454 [1,3]Dioxolo[4,5-g]quinoxaline CAS No. 269-56-7

[1,3]Dioxolo[4,5-g]quinoxaline

Cat. No.: B11913454
CAS No.: 269-56-7
M. Wt: 174.16 g/mol
InChI Key: SPCDYCMVQIHLHQ-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-g]quinoxaline: is a heterocyclic compound that features a fused ring system consisting of a quinoxaline core and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-g]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline core, followed by cyclization with a suitable dioxole precursor .

Industrial Production Methods: Industrial production methods for this compound often utilize transition-metal-free catalysis to enhance the efficiency and sustainability of the synthesis process. Microwave-assisted synthesis and green chemistry principles are also employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: [1,3]Dioxolo[4,5-g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines and dioxole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, [1,3]Dioxolo[4,5-g]quinoxaline is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .

Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives are being studied for their ability to inhibit various enzymes and biological pathways .

Industry: Industrially, this compound is used in the production of dyes, pigments, and polymers. Its unique structural properties make it suitable for applications in optoelectronic devices and sensors .

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: [1,3]Dioxolo[4,5-g]quinoxaline is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological and industrial applications .

Properties

CAS No.

269-56-7

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g]quinoxaline

InChI

InChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2

InChI Key

SPCDYCMVQIHLHQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=NC=CN=C3C=C2O1

Origin of Product

United States

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